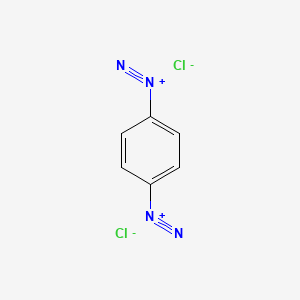
CID 78061900
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061900” is a chemical entity registered in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. The detailed chemical name and structure can be found in the PubChem database.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061900 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques such as distillation, recrystallization, and high-performance liquid chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
CID 78061900 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
CID 78061900 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of CID 78061900 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific target.
Propiedades
Fórmula molecular |
Ge3Pt2 |
|---|---|
Peso molecular |
608.1 g/mol |
InChI |
InChI=1S/3Ge.2Pt |
Clave InChI |
CWLJUAZLJFQCDE-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)

![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
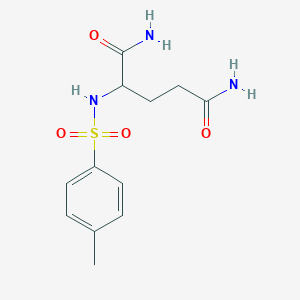

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
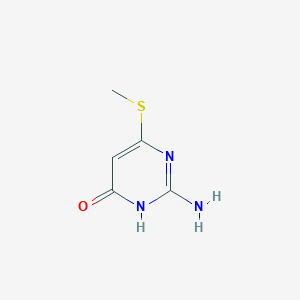

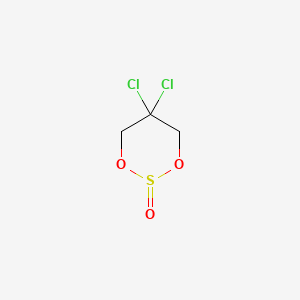

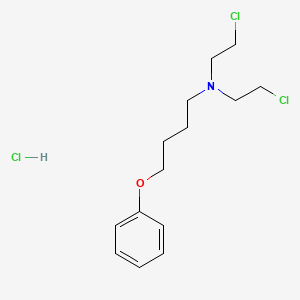
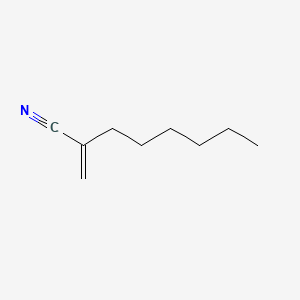
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
